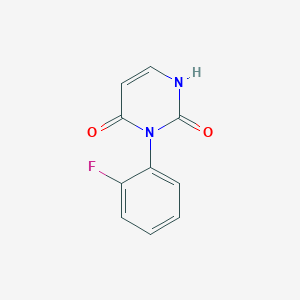
3-(2-Fluorphenyl)pyrimidin-2,4(1H,3H)-dion
Übersicht
Beschreibung
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 2-fluorophenyl group. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored as a candidate for the development of new therapeutic agents for neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2 . Inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from entering the S phase, which is the DNA synthesis phase .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle progression . CDK2 is involved in the G1/S transition of the cell cycle, and its inhibition can lead to cell cycle arrest .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines . Inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from entering the S phase, which can result in the inhibition of cell proliferation .
Biochemische Analyse
Biochemical Properties
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has shown interactions with other proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione on various cell types have been extensively studied. In cancer cell lines such as MCF-7 and HCT-116, this compound has demonstrated significant cytotoxicity, leading to reduced cell viability . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy balance within the cell .
Molecular Mechanism
At the molecular level, 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2 by binding to its active site, preventing the phosphorylation of target proteins required for cell cycle progression . This binding interaction is facilitated by the fluorophenyl group, which enhances the compound’s affinity for the enzyme. Additionally, 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione have been studied in laboratory settings. Over time, the compound has been observed to maintain its stability under various conditions, making it suitable for long-term studies . Degradation products have been identified, which may influence the compound’s efficacy and safety . Long-term effects on cellular function have also been noted, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione vary with dosage. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity and contribute to the overall effects of the compound . Additionally, the compound has been shown to influence metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as the presence of binding proteins and the compound’s physicochemical properties .
Subcellular Localization
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, it has been observed in the cytoplasm, where it influences cellular metabolism and signaling pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 2-fluorobenzaldehyde with urea in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
- 3-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione
- 3-(2-methylphenyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine’s high electronegativity and small size allow it to enhance the compound’s stability and binding affinity to target proteins, making it a valuable scaffold for drug development.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKSVJCDNDMFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CNC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


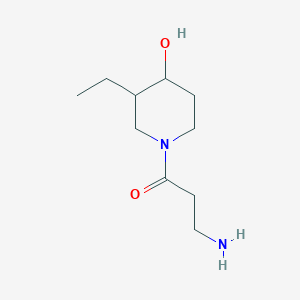
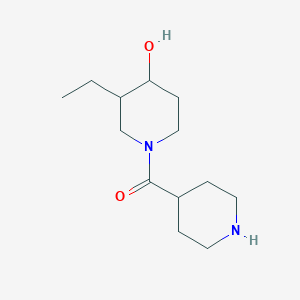
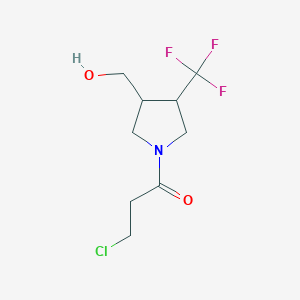

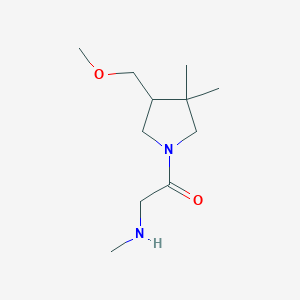
![7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481341.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1481342.png)
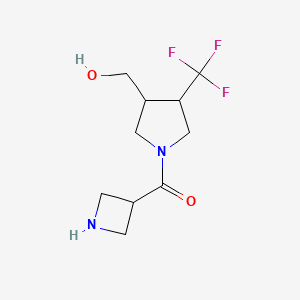
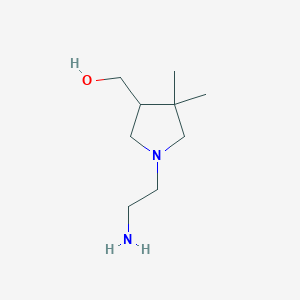



![6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine](/img/structure/B1481353.png)

